molecular formula C15H21ClN2O2S2 B2405089 5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415461-90-2

5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide

Cat. No. B2405089
CAS RN: 2415461-90-2
M. Wt: 360.92
InChI Key: RLHANAJCVTUEQB-UHFFFAOYSA-N
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Description

This compound is a potent Factor Xa (FXa) inhibitor . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the optimization of oxazolidinone derivatives . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The compound is a direct FXa inhibitor . It has excellent in vivo antithrombotic activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.75 . It is a polymorphic form of rivaroxaban .

Mechanism of Action

The compound works by inhibiting the coagulation enzyme Factor Xa (FXa) . This makes it a promising target for antithrombotic therapy .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This represents a promising direction for future research and clinical application .

properties

IUPAC Name

5-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S2/c16-13-2-1-12(22-13)14(19)17-11-15(3-7-20-8-4-15)18-5-9-21-10-6-18/h1-2H,3-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHANAJCVTUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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